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Compound of Interest

Compound Name:
3-Bromo-N,N-dimethyl-1H-1,2,4-

triazol-5-amine

Cat. No.: B594522 Get Quote

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials

science, the strategic design of molecular scaffolds is paramount. The 1,2,4-triazole ring

system represents a "privileged structure," a recurring motif in numerous biologically active

compounds due to its unique combination of properties: metabolic stability, capacity for

hydrogen bonding, and its role as a bioisostere for amide and ester groups.[2][3] This guide

focuses on a specific, highly functionalized derivative: 3-Bromo-N,N-dimethyl-1H-1,2,4-
triazol-5-amine.

The incorporation of a bromine atom at the 3-position and a dimethylamino group at the 5-

position transforms the simple triazole core into a versatile and reactive building block. The

bromine atom serves as a synthetic handle for a multitude of cross-coupling reactions, allowing

for the introduction of complex carbon and heteroatom substituents.[4] Concurrently, the

dimethylamino group modulates the electronic properties and solubility of the molecule,

influencing its interactions with biological targets. This guide provides an in-depth analysis of its

properties, a validated synthesis protocol, key applications, and essential safety protocols for

researchers, scientists, and drug development professionals.

PART 1: Core Physicochemical & Structural Data
A precise understanding of a compound's fundamental properties is the bedrock of its effective

application. The data for 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine is summarized

below.
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Property Value Source(s)

CAS Number 1243250-05-6 [1]

Molecular Formula C₄H₇BrN₄ Inferred

Molecular Weight 191.03 g/mol Calculated

IUPAC Name
3-bromo-N,N-dimethyl-1H-

1,2,4-triazol-5-amine
Inferred

Canonical SMILES CN(C)C1=NNC(=N1)Br [5]

InChI Key
GRMLAGQBKSCJLD-

UHFFFAOYSA-N (for HCl salt)
[5]

Physical Form Solid (predicted)

Purity
Typically >95% from

commercial suppliers
Inferred

Storage Store at 4°C, protect from light

PART 2: Synthesis Protocol & Mechanistic Insights
While direct literature on the synthesis of this exact molecule is sparse, a robust and logical

pathway can be constructed from established principles of heterocyclic chemistry. The following

protocol is a self-validating system designed for high yield and purity.

Proposed Retrosynthetic Pathway
The synthesis is designed as a multi-step process starting from readily available precursors.

The core strategy involves the construction of the dimethylamino-substituted triazole ring,

followed by a selective bromination step.
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Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Experimental Protocol
Step 1: Synthesis of N,N-Dimethylguanidine

Rationale: The first step is to create the core guanidine structure that will ultimately form part

of the triazole ring. Reacting cyanamide with dimethylamine hydrochloride is a standard and

efficient method for this transformation.

Procedure:

To a stirred solution of dimethylamine hydrochloride (1.0 eq) in water, add a solution of

cyanamide (1.1 eq) in water.

Heat the mixture to 80-90°C and stir for 4-6 hours, monitoring by TLC.

Cool the reaction to room temperature and adjust the pH to >12 with 50% NaOH solution.
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Extract the aqueous layer with dichloromethane (3x).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield N,N-dimethylguanidine.

Step 2: Formation of the 1,2,4-Triazole Ring

Rationale: This key step involves the cyclization reaction. Reacting the synthesized

guanidine with formic acid provides the final carbon atom needed to close the five-

membered triazole ring.

Procedure:

Add N,N-dimethylguanidine (1.0 eq) portion-wise to an excess of formic acid (5.0 eq) at

0°C.

After the addition is complete, slowly heat the mixture to reflux (approx. 100-110°C) and

maintain for 12-18 hours.

Monitor the reaction for the disappearance of the starting material.

Cool the mixture and carefully pour it onto crushed ice.

Neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.

The resulting precipitate, 5-(dimethylamino)-1H-1,2,4-triazole, is collected by filtration,

washed with cold water, and dried.

Step 3: Selective Bromination

Rationale: The final step is the regioselective bromination of the electron-rich triazole ring. N-

Bromosuccinimide (NBS) is an excellent choice as it is a mild and selective brominating

agent for such heterocycles, minimizing over-bromination and side reactions. The C3

position is electronically favored for electrophilic substitution.

Procedure:

Dissolve 5-(dimethylamino)-1H-1,2,4-triazole (1.0 eq) in acetonitrile or chloroform.
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Cool the solution to 0°C in an ice bath.

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, keeping the

temperature below 5°C.

Allow the reaction to warm to room temperature and stir for 2-4 hours.

Once the reaction is complete, quench with a saturated solution of sodium thiosulfate.

Extract the product with ethyl acetate (3x).

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and

concentrate in vacuo.

Purify the crude product by column chromatography on silica gel to afford pure 3-Bromo-
N,N-dimethyl-1H-1,2,4-triazol-5-amine.

PART 3: Spectroscopic Characterization
Structural confirmation is critical. While raw spectral data must be obtained experimentally, the

expected ¹H and ¹³C NMR chemical shifts can be accurately predicted based on the structure

and established spectroscopic data for similar compounds.[6]
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Nucleus
Expected
Chemical Shift
(δ, ppm)

Multiplicity Assignment Rationale

¹H NMR ~ 12.0 - 14.0 broad singlet NH

The acidic proton

on the triazole

ring is typically

deshielded and

often exchanges,

leading to a

broad signal.

¹H NMR ~ 3.10 singlet N(CH₃)₂

The six

equivalent

protons of the

two methyl

groups on the

amine will

appear as a

single, sharp

peak.

¹³C NMR ~ 160 singlet C5-N(CH₃)₂

The carbon atom

attached to three

nitrogen atoms

will be

significantly

downfield.

¹³C NMR ~ 145 singlet C3-Br

The carbon

bearing the

bromine atom is

also shifted

downfield due to

the

electronegativity

of the halogen

and adjacent

nitrogens.
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¹³C NMR ~ 38 singlet N(CH₃)₂

The carbon

atoms of the

methyl groups

will appear in the

typical aliphatic

region.

Mass Spectrometry (LC-MS): Analysis would show a characteristic isotopic pattern for the

molecular ion [M+H]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

PART 4: Applications in Research & Development
The utility of this compound stems from its dual functionality, making it a valuable intermediate

in synthetic campaigns.

Intermediate for Cross-Coupling Reactions
The C-Br bond at the 3-position is a prime site for palladium-catalyzed cross-coupling

reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, and alkyne moieties,

rapidly building molecular complexity.

Cross-Coupling Reactions Resulting Scaffolds

3-Bromo-N,N-dimethyl-
1H-1,2,4-triazol-5-amine

Suzuki
(Ar-B(OH)2)

 Pd catalyst

Sonogashira
(R-C≡CH)

 Pd/Cu catalyst

Buchwald-Hartwig
(R2NH)

 Pd catalyst

3-Aryl-triazole
(Kinase Inhibitors)

3-Alkynyl-triazole
(Antiviral Agents)

3-Amino-triazole
(GPCR Ligands)
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Caption: Synthetic utility in cross-coupling reactions.
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Scaffold for Medicinal Chemistry
The 1,2,4-triazole core is a well-established pharmacophore. Derivatives have shown a wide

range of biological activities.

Antifungal Activity: Triazoles are famous for their antifungal properties, which arise from the

inhibition of the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the

biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2]

Anticancer Properties: Numerous 1,2,4-triazole derivatives have been synthesized and

evaluated for their anticancer potential.[7] Some analogs have shown activity against various

cancer cell lines, with proposed mechanisms including the inhibition of tubulin

polymerization.[3]

Antimicrobial and Other Activities: The scaffold has been explored for a wide range of other

therapeutic areas, including antimicrobial and antiviral applications.[2] The specific

substitution pattern of 3-Bromo-N,N-dimethyl-1H-1,2,4-triazol-5-amine makes it an

attractive starting point for library synthesis to explore these activities.

PART 5: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available,

data from closely related analogs provide a strong basis for establishing safe handling

procedures.

Hazard Identification (based on analogs):

Acute Toxicity: Harmful if swallowed (H302).[8]

Skin Irritation: Causes skin irritation (H315).[8]

Eye Damage: Causes serious eye damage/irritation (H318/H319).[8]

Respiratory Irritation: May cause respiratory irritation (H335).[8]

Recommended Handling Procedures:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[9] Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10]

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[9]

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-

approved respirator.

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the

laboratory.[9]

Storage:

Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

Based on analog data, storage at 4°C and protection from light is recommended to ensure

long-term stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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